Mupirocine de calcium

Vue d'ensemble

Description

La mupirocine est un antibiotique topique dérivé de la bactérie Pseudomonas fluorescens. Elle est principalement utilisée pour traiter les infections cutanées telles que l'impétigo et la folliculite, et pour éliminer le Staphylococcus aureus résistant à la méthicilline (SARM) des voies nasales . La mupirocine agit en inhibant la synthèse des protéines bactériennes, ce qui la rend efficace contre une variété de bactéries Gram-positives .

Applications De Recherche Scientifique

Mupirocin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and modification of polyketide antibiotics.

Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Widely used in clinical settings to treat skin infections and to decolonize MRSA from nasal passages.

Industry: Utilized in the pharmaceutical industry for the production of topical antibiotic formulations.

Mécanisme D'action

Target of Action

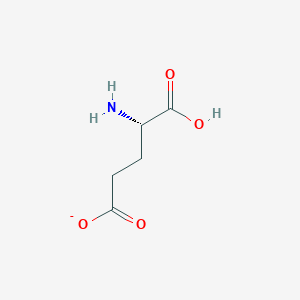

Mupirocin calcium, also known as Mupirocin calcium dihydrate, primarily targets the bacterial enzyme isoleucyl-tRNA synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

Mupirocin calcium exerts its antibacterial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby disrupting protein synthesis within the bacteria .

Biochemical Pathways

The biochemical pathway of Mupirocin Calcium involves inhibiting the activity of IleRS, an enzyme essential for the incorporation of the amino acid isoleucine into proteins . By targeting this enzyme, the drug disrupts protein synthesis in the bacteria, leading to their eventual death .

Pharmacokinetics

It is primarily used for the treatment of impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Result of Action

The result of Mupirocin calcium’s action is the inhibition of bacterial protein synthesis, which usually results in bacterial death . It is effective against many gram-positive bacteria and certain gram-negative bacteria in vitro .

Action Environment

Mupirocin calcium is used as a topical treatment for bacterial skin infections, such as impetigo or folliculitis . It may also be used to get rid of methicillin-resistant S. aureus (MRSA) when present in the nose without symptoms . The effectiveness of Mupirocin calcium can be influenced by the environment in which it is used, including factors such as the presence of other bacteria, the pH of the environment, and the specific site of infection .

Analyse Biochimique

Biochemical Properties

Mupirocin calcium primarily works by inhibiting bacterial protein synthesis . It inhibits the activity of bacterial isoleucyl-tRNA synthetase , which prevents the enzyme from binding isoleucine and ATP for Ile-tRNA Ile synthesis . Due to its unique mode of action, Mupirocin calcium does not demonstrate cross-resistance with other classes of antimicrobial agents .

Cellular Effects

Mupirocin calcium is used as a topical treatment for bacterial skin infections, such as impetigo or open wounds, which are typically due to infection by Staphylococcus aureus or Streptococcus pyogenes . It is also useful in the treatment of superficial methicillin-resistant Staphylococcus aureus (MRSA) infections . Severe burning, stinging, or irritation may occur as side effects .

Molecular Mechanism

The molecular mechanism of Mupirocin calcium involves blocking the active site of isoleucyl-tRNA synthetase . This prevents the enzyme from binding isoleucine and ATP for Ile-tRNA Ile synthesis . As a result, bacterial protein synthesis is inhibited, leading to bacterial death .

Temporal Effects in Laboratory Settings

Chronic therapy with Mupirocin calcium can lead to the development of mupirocin-resistant staphylococci . Moreover, resistance to Mupirocin calcium was first detected in 1987, and high-level resistance in S. aureus is due to a plasmid-encoded second isoleucyl-tRNA synthetase .

Dosage Effects in Animal Models

In a study where Mupirocin calcium was encapsulated in hydroxyapatite extracted from bovine and caprine bones, it was demonstrated to be more superior to the conventional ointment in the management of chronic wound conditions in Wistar rats .

Metabolic Pathways

Mupirocin calcium is involved in the metabolic pathway of protein synthesis in bacteria . It inhibits the activity of bacterial isoleucyl-tRNA synthetase, thereby preventing the synthesis of bacterial proteins .

Transport and Distribution

Mupirocin calcium is available in topical formulations only due to extensive systemic metabolism . It is used in the treatment of impetigo and traumatic skin lesions due to secondary skin infections .

Subcellular Localization

As a topical antibiotic, Mupirocin calcium acts at the site of application, primarily the skin surface, where it inhibits bacterial protein synthesis . It does not have a specific subcellular localization as it does not enter cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La mupirocine est produite par fermentation de Pseudomonas fluorescens. La biosynthèse implique la production d'acides pseudomoniques, qui sont ensuite isolés et purifiés . Le processus de fermentation utilise généralement une méthode de culture en suspension, où les bactéries sont cultivées dans un milieu riche en nutriments sous des conditions contrôlées .

Méthodes de production industrielle : Dans les milieux industriels, la mupirocine est produite par fermentation à grande échelle. Le bouillon de fermentation est extrait à l'aide de solvants organiques tels que la méthylisobutylcétone ou l'acétate d'éthyle. La mupirocine est ensuite réextraite du solvant à l'aide d'une solution de bicarbonate de sodium . Le produit final est purifié pour atteindre le niveau de pureté et de puissance souhaité.

Analyse Des Réactions Chimiques

Types de réactions : La mupirocine subit diverses réactions chimiques, notamment :

Oxydation : La mupirocine peut être oxydée pour former différents dérivés, qui peuvent avoir des niveaux d'activité antibactérienne variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la mupirocine, modifiant potentiellement son efficacité.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la mupirocine, qui peuvent avoir une activité antibactérienne accrue ou réduite en fonction des modifications apportées .

4. Applications de la recherche scientifique

La mupirocine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la modification des antibiotiques polykétides.

Biologie : Employée dans des études portant sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.

Industrie : Utilisée dans l'industrie pharmaceutique pour la production de formulations antibiotiques topiques.

5. Mécanisme d'action

La mupirocine exerce ses effets antibactériens en inhibant l'enzyme isoleucyl-ARNt synthétase. Cette enzyme est essentielle à la synthèse de l'isoleucine, un acide aminé nécessaire à la synthèse des protéines bactériennes. En se liant au site actif de l'enzyme, la mupirocine empêche l'incorporation de l'isoleucine dans les protéines bactériennes, ce qui entraîne finalement la mort des bactéries .

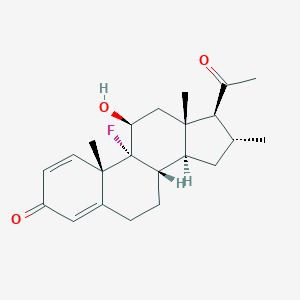

Composés similaires :

Néomycine : Un autre antibiotique topique utilisé pour traiter les infections cutanées.

Bacitracine : Souvent combinée à la néomycine dans les formulations topiques.

Polymyxine B : Utilisée en association avec d'autres antibiotiques pour des applications topiques.

Comparaison : La mupirocine est unique par son mécanisme d'action, car elle cible spécifiquement l'isoleucyl-ARNt synthétase, tandis que d'autres antibiotiques comme la néomycine et la bacitracine ont des cibles et des mécanismes différents. Ce mode d'action unique rend la mupirocine particulièrement efficace contre le SARM et réduit le risque de résistance croisée avec d'autres antibiotiques .

Comparaison Avec Des Composés Similaires

Neomycin: Another topical antibiotic used to treat skin infections.

Bacitracin: Often combined with neomycin in topical formulations.

Polymyxin B: Used in combination with other antibiotics for topical applications.

Comparison: Mupirocin is unique in its mechanism of action, as it specifically targets isoleucyl-tRNA synthetase, whereas other antibiotics like neomycin and bacitracin have different targets and mechanisms. This unique mode of action makes mupirocin particularly effective against MRSA and reduces the likelihood of cross-resistance with other antibiotics .

Propriétés

| Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. | |

Numéro CAS |

115074-43-6 |

Formule moléculaire |

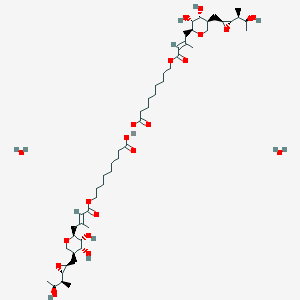

C52H90CaO20 |

Poids moléculaire |

1075.3 g/mol |

Nom IUPAC |

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1 |

Clé InChI |

DDHVILIIHBIMQU-YJGQQKNPSA-L |

SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

SMILES isomérique |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2] |

SMILES canonique |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

melting_point |

77-78 77 - 78 °C |

Description physique |

Solid |

Solubilité |

2.65e-02 g/L |

Synonymes |

14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

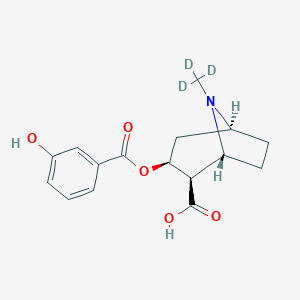

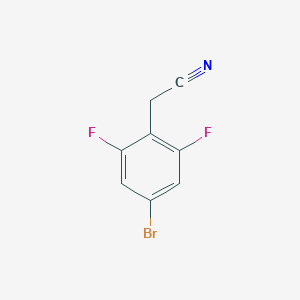

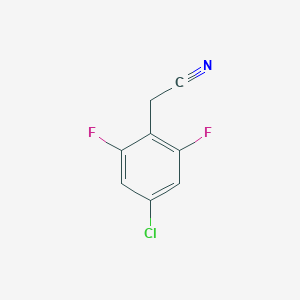

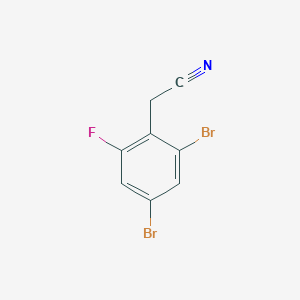

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)